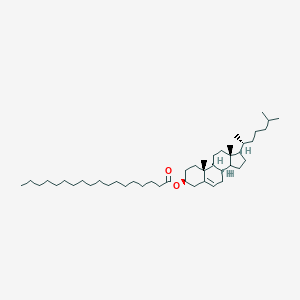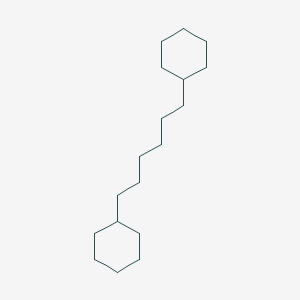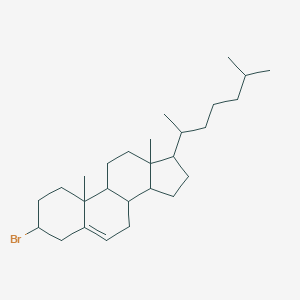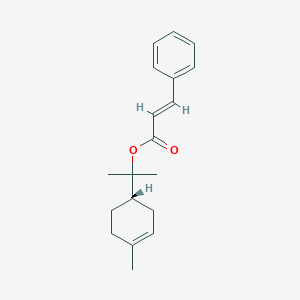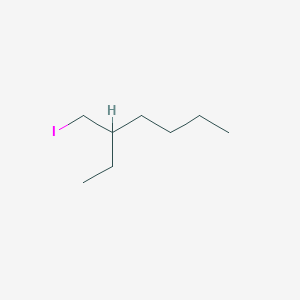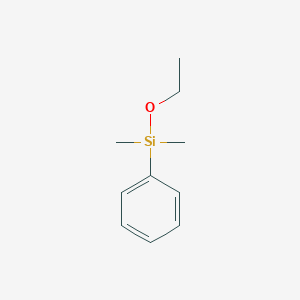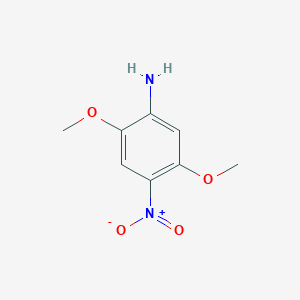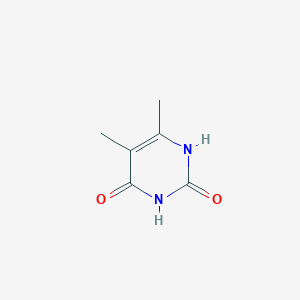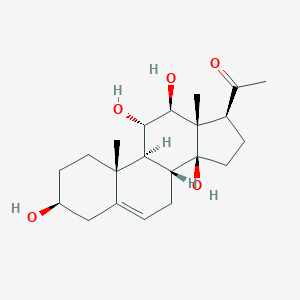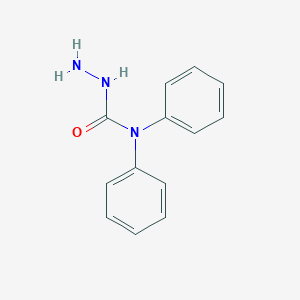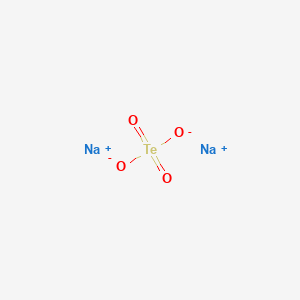
Sodium tellurate
Vue d'ensemble
Description
Sodium tellurate is an inorganic tellurium compound with the formula Na2TeO4 . It is a water-soluble white solid and a weak reducing agent . It is used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels .
Synthesis Analysis
Sodium tellurate can be synthesized by reacting telluric acid with sodium hydroxide . A new sodium tellurate has been hydrothermally synthesized and comprehensively analyzed using spectroscopic and thermogravimetric techniques .Molecular Structure Analysis
In the anhydrous form Na2TeO3, the tellurium atoms are 6 coordinate, three Te-O at 1.87 Å and three at 2.9 Å, with distorted octahedra sharing edges . In the pentahydrate, Na2TeO3.5H2O there are discrete tellurite anions, TeO32− which are pyramidal .Chemical Reactions Analysis
The tellurite ion can react with water to make sodium hydrogen tellurite, NaHTeO3 . It is a weak oxidizing agent (can be reduced to tellurium) and a weak reducing agent (can be oxidized to tellurates) .Physical And Chemical Properties Analysis
Sodium tellurate is a water-soluble white solid and a weak reducing agent . It is both a weak oxidizing agent and a weak reducing agent .Applications De Recherche Scientifique
Oxidizing Agent for Thiols
- Scientific Field: Chemistry
- Application Summary: Sodium tellurate acts as a mild and highly selective oxidizing agent for thiols under phase-transfer conditions at room temperature . Aromatic and benzylic thiols are rapidly converted to disulfides .
- Methods of Application: The oxidation process involves the use of Sodium tellurate under phase-transfer conditions at room temperature . Short-chain primary thiols undergo oxidation in preference to long-chain thiols .
- Results: The results show that aromatic and benzylic thiols are rapidly converted to disulfides . Secondary thiols are sluggish in oxidation and tertiary thiols remain intact .
Ion-Exchange Possibility
- Scientific Field: Crystallography
- Application Summary: Sodium tellurate has been hydrothermally synthesized and comprehensively analysed using spectroscopic and thermogravimetric techniques .
- Methods of Application: The analysis of synchrotron X-ray and neutron diffraction data indicates that Sodium tellurate has a crystal structure similar to that of the previously reported tellurate .
- Results: Although Li+ ions in LiTeO3(OH) can be exchanged reversibly with H+ ions, no ion exchange behaviour is observed in Sodium tellurate .
Corrosion Resistance
- Scientific Field: Material Science
- Application Summary: Sodium tellurate improves the corrosion resistance of electroplated nickel layers .
- Methods of Application: Solutions of Sodium tellurate are used for black or blue-black coatings on iron, steel, aluminum, and copper .
- Results: The application of Sodium tellurate results in improved corrosion resistance of the treated materials .
Microbiology
- Scientific Field: Microbiology
- Application Summary: Sodium tellurate can be added to the growth medium to isolate bacteria with an inherent physiological resistance to its toxicity .
- Methods of Application: The application involves adding Sodium tellurate to the growth medium .
- Results: Certain types of bacteria that are not toxic to Sodium tellurate can be isolated .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Sodium tellurate finds use in organic synthesis, both as a reagent for reductions and as a source of Te in the synthesis of organotellurium compounds .
- Methods of Application: Aryl halides are substituted to diaryl tellurides, as illustrated by the synthesis of dinaphthyltelluride .
- Results: The reaction results in the formation of dinaphthyltelluride .
Tellurophene Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Sodium tellurate reacts with 1,3-diynes to give the corresponding tellurophene, which are structurally analogous to thiophenes .
- Methods of Application: The synthesis involves the reaction of Sodium tellurate with 1,3-diynes .
- Results: The reaction results in the formation of tellurophene .
Making Tellurium
- Scientific Field: Metallurgy
- Application Summary: Sodium tellurate is an intermediate in the extraction of the element, tellurium . It is a product obtained from anode slimes and is a precursor to tellurium .
- Methods of Application: The main source of tellurium is from copper anode slimes, which contain precious metals as well as various tellurides . These slimes are roasted with sodium carbonate and oxygen to produce sodium tellurate .
- Results: The electrolysis of a tellurite solution yields purified tellurium .
Blue-Black Coatings
- Scientific Field: Material Science
- Application Summary: Solutions of sodium tellurate are used for black or blue-black coatings on iron, steel, aluminum, and copper .
- Methods of Application: The application involves using solutions of sodium tellurate for coating .
- Results: The application of Sodium tellurate results in a bluish coating on the treated materials .
Synthesis of Organotellurium Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Sodium tellurate finds use in organic synthesis, both as a reagent for reductions and as a source of Te in the synthesis of organotellurium compounds .
- Methods of Application: Aryl halides are substituted to diaryl tellurides .
- Results: The reaction results in the formation of diaryl tellurides .
Safety And Hazards
Orientations Futures
Future research is expected to focus on tellurium pollution monitoring in the environment, migration and transformation of tellurium in the natural environment, tellurite and tellurate reduction mechanisms under anaerobic conditions, high efficiency tellurite and tellurate reductases, and identification of high-efficiency tellurite and tellurate reductases .
Propriétés
IUPAC Name |
disodium;tellurate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQTZLDFHNZIC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2TeO4, Na2O4Te | |
| Record name | sodium tellurate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals or powder; [GFS Chemicals MSDS] | |
| Record name | Sodium tellurate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17662 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium tellurate | |
CAS RN |
10101-83-4 | |
| Record name | Sodium tellurate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium tetraoxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TELLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KAR02F0R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



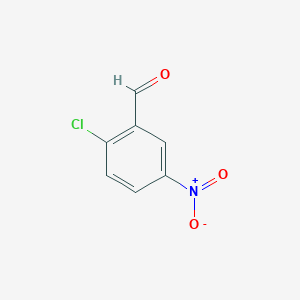
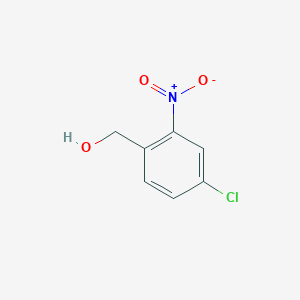
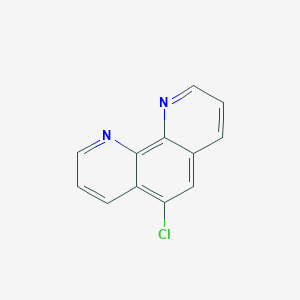
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
